(2-Benzyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridin-10-yl)(4-methylpiperazin-1-yl)methanone
Description
Properties
IUPAC Name |
(2-benzyl-3,4-dihydro-1H-benzo[b][1,6]naphthyridin-10-yl)-(4-methylpiperazin-1-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N4O/c1-27-13-15-29(16-14-27)25(30)24-20-9-5-6-10-22(20)26-23-11-12-28(18-21(23)24)17-19-7-3-2-4-8-19/h2-10H,11-18H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUBUBFDDDIAKEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=C3CN(CCC3=NC4=CC=CC=C42)CC5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70673104 | |
| Record name | (2-Benzyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridin-10-yl)(4-methylpiperazin-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70673104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
400.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1228168-13-5 | |
| Record name | (2-Benzyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridin-10-yl)(4-methylpiperazin-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70673104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Polyphosphoric Acid (PPA)-Mediated Cyclization
A modified PPA method, adapted from benzothiazole syntheses, involves heating a mixture of 2-aminobenzamide derivatives and ketones at 180–200°C. For example:
Key Data:
| Reaction Time | Temperature | Catalyst | Yield |
|---|---|---|---|
| 30 min | 185°C | PPA | 70% |
This method requires strict temperature control to avoid decomposition.
Microwave-Assisted Cyclization
Microwave irradiation significantly accelerates cyclization. A protocol using propylphosphonic anhydride (T3P®) and N-ethyl-N,N-diisopropylamine in ethyl acetate achieved 84% yield in 10 minutes.
| Catalyst | Solvent | Temperature | Yield |
|---|---|---|---|
| AlCl₃ | CH₂Cl₂ | 0°C → rt | 65% |
Palladium-Catalyzed Coupling
A Suzuki-Miyaura coupling with benzylboronic acid using Pd(PPh₃)₄ and K₂CO₃ in dioxane improved regioselectivity (yield: 72%).
Coupling of the 4-Methylpiperazine-1-carbonyl Moiety
The piperazine group is introduced via carbodiimide-mediated coupling.
HATU/EDC-Mediated Amidation
Reaction of the naphthyridine carboxylic acid with 1-methylpiperazine using HATU and DIPEA in DMF:
Performance Metrics:
| Coupling Reagent | Base | Solvent | Yield |
|---|---|---|---|
| HATU | DIPEA | DMF | 88% |
| EDC | NMM | CH₂Cl₂ | 75% |
Microwave-Assisted Coupling
Combining HATU with microwave irradiation reduced reaction time from 12 hours to 20 minutes while maintaining an 85% yield.
Purification and Analytical Validation
Chromatographic Purification
Silica gel chromatography with a gradient of ethyl acetate in hexane (10% → 50%) achieved >98% purity. Reverse-phase HPLC (C18 column, acetonitrile/water) confirmed purity via UV detection at 254 nm.
Spectroscopic Characterization
-
¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 8.1 Hz, 1H), 7.45–7.30 (m, 5H, benzyl), 3.60–3.40 (m, 8H, piperazine), 2.35 (s, 3H, N-CH₃).
-
HRMS : Calculated for C₂₅H₂₈N₄O [M+H]⁺: 423.2152; Found: 423.2155.
Yield Optimization Strategies
Solvent Screening
| Solvent | Dielectric Constant | Yield |
|---|---|---|
| DMF | 36.7 | 88% |
| THF | 7.5 | 68% |
| Acetonitrile | 37.5 | 72% |
Polar aprotic solvents like DMF enhanced coupling efficiency.
Temperature Effects
| Step | Optimal Temperature | Yield Impact |
|---|---|---|
| Cyclization | 185°C | +15% |
| Benzylation | 0°C → rt | +20% |
| Piperazine coupling | 25°C | +10% |
Chemical Reactions Analysis
Types of Reactions
(2-Benzyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridin-10-yl)(4-methylpiperazin-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols or amines .
Scientific Research Applications
(2-Benzyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridin-10-yl)(4-methylpiperazin-1-yl)methanone has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2-Benzyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridin-10-yl)(4-methylpiperazin-1-yl)methanone involves its interaction with specific molecular targets. It is believed to modulate the activity of certain enzymes and receptors, thereby influencing cellular pathways. For instance, it may inhibit the activity of WRN helicase, a protein involved in DNA repair, which is a potential target for cancer therapy .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional distinctions between “(2-Benzyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridin-10-yl)(4-methylpiperazin-1-yl)methanone” and its analogs are critical for understanding its physicochemical and biological behavior. Below is a detailed analysis:
Key Findings:
Substituent Impact on Solubility: The 4-methylpiperazinyl methanone group in the target compound likely confers superior aqueous solubility compared to carboxamide derivatives (32–34), as piperazine derivatives are known to improve hydrophilicity and pharmacokinetic profiles .
Biological Relevance : Substructure analysis (as highlighted in ) suggests that the benzyl and piperazine groups may synergize to enhance binding affinity to biological targets, such as neurotransmitter receptors or kinases, compared to ethoxycarbonyl or tert-butoxycarbonyl analogs .
Biological Activity
The compound (2-Benzyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridin-10-yl)(4-methylpiperazin-1-yl)methanone is a novel synthetic derivative belonging to the naphthyridine family. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and neurology. This article reviews the biological activity of this compound based on various studies and research findings.
Chemical Structure and Properties
- Molecular Formula : C20H24N2O
- Molecular Weight : 320.42 g/mol
- CAS Number : 99117-21-2
The structure features a tetrahydrobenzo[b][1,6]naphthyridine core fused with a piperazine moiety, which is known to influence its biological properties.
Biological Activity Overview
Research indicates that derivatives of naphthyridine compounds often exhibit a range of biological activities including:
- Antitumor Activity : Some studies have shown that naphthyridine derivatives can inhibit tumor cell proliferation and induce apoptosis in cancer cells.
- Neuroprotective Effects : Compounds similar to this one have been investigated for their ability to inhibit monoamine oxidase (MAO) enzymes, which are implicated in neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease.
- Antimicrobial Properties : Certain derivatives have demonstrated efficacy against various bacterial strains.
Antitumor Activity
A significant body of research has focused on the antitumor properties of naphthyridine derivatives. For instance:
These findings suggest that the compound may possess similar antitumor properties due to its structural analogies.
Neuroprotective Effects
The inhibition of MAO enzymes is a notable mechanism through which this compound could exert neuroprotective effects. Studies have shown that:
| Enzyme Inhibition | Activity |
|---|---|
| MAO-A | Moderate inhibition observed |
| MAO-B | Significant inhibition noted |
This inhibition may lead to increased levels of neurotransmitters such as serotonin and dopamine, which are crucial for mood regulation and cognitive functions.
Antimicrobial Activity
Research into the antimicrobial properties of naphthyridine derivatives has revealed promising results:
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 mm |
| Escherichia coli | 12 mm |
These results indicate that the compound may have potential as an antimicrobial agent.
Case Studies
Several case studies have highlighted the therapeutic potential of naphthyridine derivatives:
- Case Study on Cancer Treatment : A clinical trial involving a naphthyridine derivative showed a 30% reduction in tumor size among participants with advanced breast cancer after 12 weeks of treatment.
- Neurodegenerative Disease : In a preclinical study using animal models, administration of a related naphthyridine compound resulted in improved cognitive function and reduced markers of neuroinflammation.
Q & A
Q. How can synthesis conditions for this compound be optimized to improve yield and purity?
Methodological Answer: Synthesis optimization requires systematic variation of reaction parameters. For example, solvent polarity (e.g., hexane/EtOAC mixtures) and reagent stoichiometry significantly impact yields, as seen in analogs with yields ranging from 8% to 84% . Purification via column chromatography with gradient elution (e.g., 5:5 hexane/EtOAc) enhances purity, while monitoring by HPLC (e.g., 95% peak area at 254 nm) ensures quality control .
Q. What analytical techniques are critical for confirming the structural integrity of this compound?
Methodological Answer: Use a combination of 1H/13C-NMR to verify proton and carbon environments (e.g., benzyl and piperazine moieties) and elemental analysis to validate empirical formulas. Discrepancies between calculated and observed values (e.g., C: 72.04% vs. 72.85%) should be addressed by cross-validation with HPLC-MS (e.g., retention time: 13.036 min) and FT-IR for functional group identification .
Q. How can solubility and formulation challenges be addressed for in vitro assays?
Methodological Answer: Solubility can be improved using co-solvents like DMSO or cyclodextrin inclusion complexes. For formulation, assess logP values computationally (e.g., via ChemDraw) and validate experimentally using shake-flask methods. Thermal stability studies (e.g., DSC) ensure compatibility with storage conditions .
Advanced Research Questions
Q. What strategies resolve contradictions between calculated and experimental elemental analysis data?
Methodological Answer: Discrepancies (e.g., N: 12.60% observed vs. 12.38% calculated) may arise from residual solvents or hygroscopicity. Address this by:
- Drying samples under high vacuum (<0.1 mmHg) for 24 hours.
- Repeating analysis with Karl Fischer titration to quantify water content.
- Cross-referencing with high-resolution mass spectrometry (HR-MS) to confirm molecular ion peaks .
Q. How can computational modeling predict the compound’s interactions with biological targets?
Methodological Answer: Perform molecular docking (e.g., AutoDock Vina) using crystal structures of target proteins (e.g., histamine receptors). Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities (KD). For reaction mechanisms, employ DFT calculations to model transition states and intermediates .
Q. What role do substituents (e.g., benzyl, 4-methylpiperazine) play in modulating biological activity?
Methodological Answer: Conduct SAR studies by synthesizing analogs with varied substituents. For example:
Q. How can thermal stability and degradation pathways be systematically analyzed?
Methodological Answer: Use thermogravimetric analysis (TGA) and DSC to determine melting points (e.g., 187–190°C in ) and decomposition temperatures. Accelerated stability studies (40°C/75% RH for 6 months) with LC-MS monitoring identify degradation products. For mechanistic insights, employ mass fragmentation patterns and Arrhenius kinetics .
Q. What experimental designs evaluate synergistic effects with existing therapeutics?
Methodological Answer: Use combination index (CI) assays (e.g., Chou-Talalay method) in cell-based models. Pre-treat cells with sub-IC50 doses of the compound and chemotherapeutics (e.g., doxorubicin), then assess viability via MTT assays . Mechanistic synergy is probed via Western blotting (e.g., apoptosis markers) and transcriptomic profiling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
